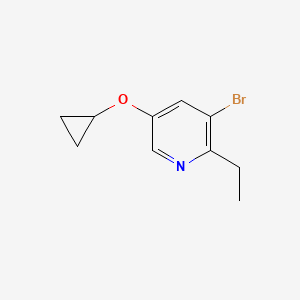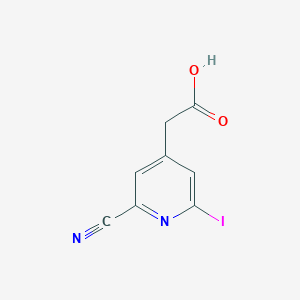
2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene is an organic compound with the molecular formula C12H15FO2 and a molecular weight of 210.24 g/mol . It is a derivative of benzene, featuring cyclopropoxy, fluoro, and isopropoxy substituents on the aromatic ring. This compound is primarily used in research and development settings, particularly in the synthesis of various ligands and functionalized molecules .
Vorbereitungsmethoden
The synthesis of 2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps :
Preparation of 1-Fluoro-3-isopropoxybenzene: This intermediate is synthesized by reacting 1-bromo-3-fluorobenzene with isopropyl alcohol in the presence of a base such as potassium carbonate.
Cyclopropanation: The intermediate 1-Fluoro-3-isopropoxybenzene is then subjected to cyclopropanation using a cyclopropyl halide (e.g., cyclopropyl bromide) and a strong base like sodium hydride to introduce the cyclopropoxy group.
Analyse Chemischer Reaktionen
2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the aromatic ring, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene is a versatile building block in scientific research. Its applications include:
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various downstream effects, depending on the specific target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropoxy-1-fluoro-3-isopropoxybenzene can be compared with other similar compounds, such as:
1-Fluoro-3-isopropoxybenzene: This compound lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Cyclopropoxy-2-fluoro-3-isopropylbenzene: This isomer has a different substitution pattern, which can lead to variations in its chemical reactivity and biological activity.
1-Bromo-3-fluorobenzene: This compound is a precursor in the synthesis of this compound and can undergo similar substitution reactions.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H15FO2 |
|---|---|
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-fluoro-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15FO2/c1-8(2)14-11-5-3-4-10(13)12(11)15-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChI-Schlüssel |
MJYOLVIUQCUKNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C(=CC=C1)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


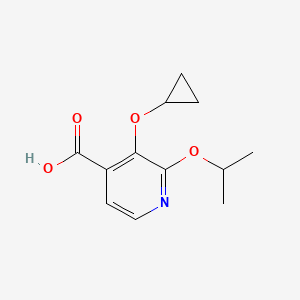
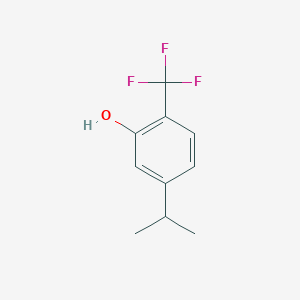
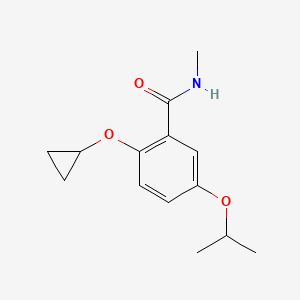
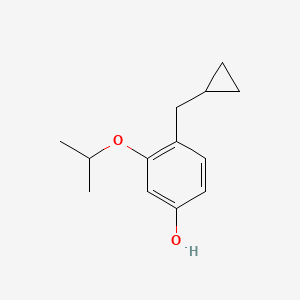
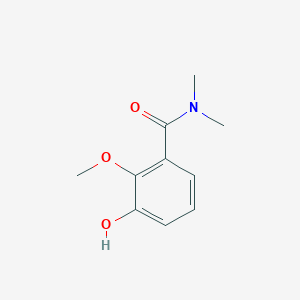
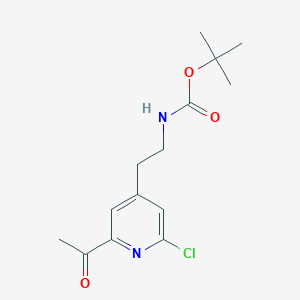
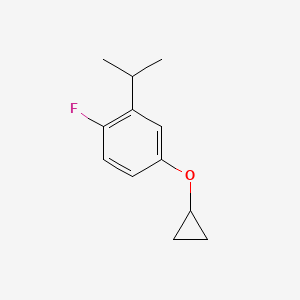

![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
